5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the reaction of 3-amino-1,2,4-triazole with isobutyraldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of 3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-Isopropyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The aldehyde group can also react with nucleophiles, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-5-carbaldehyde: Similar structure but lacks the isopropyl group.
3-Methyl-1H-1,2,4-triazole-5-carbaldehyde: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
3-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-propan-2-yl-1H-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(2)6-7-5(3-10)8-9-6/h3-4H,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKZTWDJZHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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